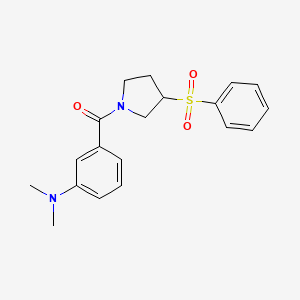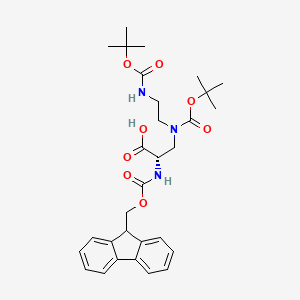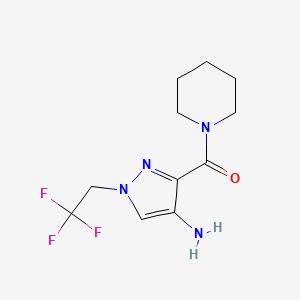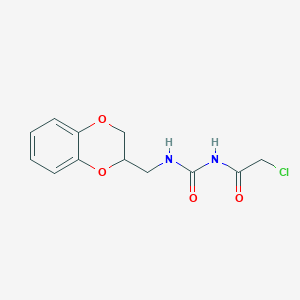
3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA is a chemical compound known for its unique structure and potential applications in various fields. It features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a chloroacetamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chloroacetamide Group: The chloroacetamide moiety can be introduced by reacting the benzodioxin intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the benzodioxin intermediate with a suitable amine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction can lead to the formation of dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA can be compared with other similar compounds, such as:
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound has a similar structure but differs in the position of the chloroacetamide group, which can lead to different biological activities and chemical reactivity.
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-4-methylaniline: This compound features a different substitution pattern on the benzodioxin ring and an additional methylaniline group, which can affect its properties and applications.
Ethyl 1,4-benzodioxan-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzodioxin and chloroacetamide moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-5-11(16)15-12(17)14-6-8-7-18-9-3-1-2-4-10(9)19-8/h1-4,8H,5-7H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSYJWESAGGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
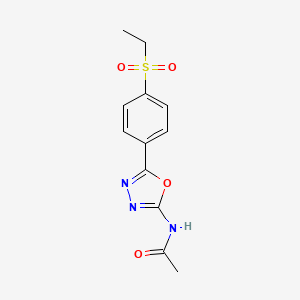
![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)
![ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)
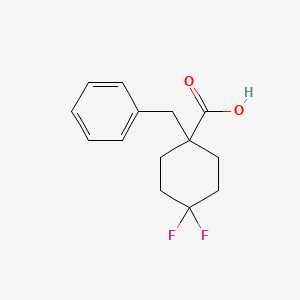
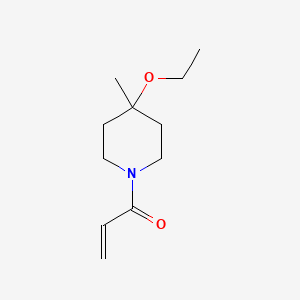
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

